molecular formula C9H7ClO B1366639 2-Chloro-4-ethynyl-1-methoxybenzene CAS No. 120136-29-0

2-Chloro-4-ethynyl-1-methoxybenzene

Cat. No.: B1366639
CAS No.: 120136-29-0
M. Wt: 166.6 g/mol
InChI Key: CQJNAMMLEBMXFO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-1-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-iodoanisole.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-chloro-4-iodoanisole reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-1-methoxybenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the ring.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethynyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Typical nucleophiles include amines, alkoxides, and thiolates.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and hydrogen gas with a palladium catalyst (reduction) are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the ethynyl group, such as carboxylic acids or alkanes.

Scientific Research Applications

2-Chloro-4-ethynyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-1-methoxybenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethynylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Chloro-4-ethynyl-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    4-Ethynylanisole: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-4-ethynyl-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the chlorine and methoxy groups can influence the compound’s electronic properties and its behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNAMMLEBMXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424054
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120136-29-0
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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